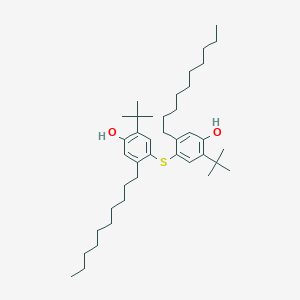
2,3,5-Trichloro-6-methoxy-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H5Cl3N2O3 It is a derivative of aniline, characterized by the presence of three chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-methoxy-4-nitroaniline typically involves multiple steps, including nitration, halogenation, and methoxylation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-6-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like methoxide ions are used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3,5-trichloro-6-methoxyaniline, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group influence the compound’s reactivity and stability, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Trichloro-4-methoxy-6-nitroaniline
- 2-Methoxy-4-nitroaniline
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Uniqueness
2,3,5-Trichloro-6-methoxy-4-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
66015-92-7 |
|---|---|
Molekularformel |
C7H5Cl3N2O3 |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H5Cl3N2O3/c1-15-7-4(10)6(12(13)14)3(9)2(8)5(7)11/h11H2,1H3 |
InChI-Schlüssel |
YLJUHOKWYHBHPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



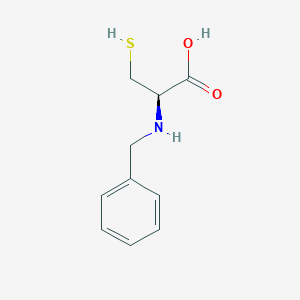
![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
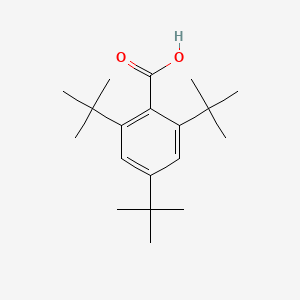

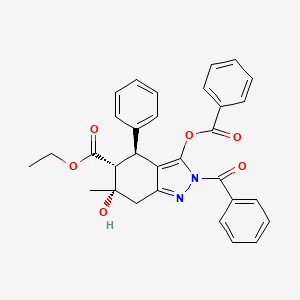
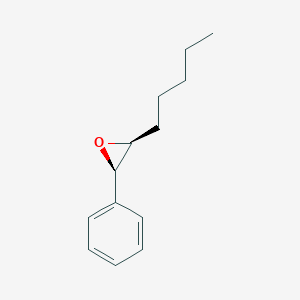
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
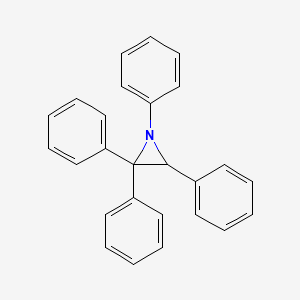
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
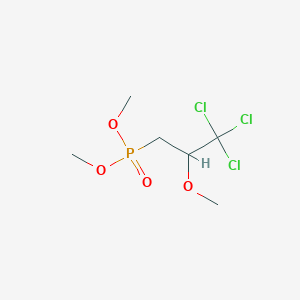
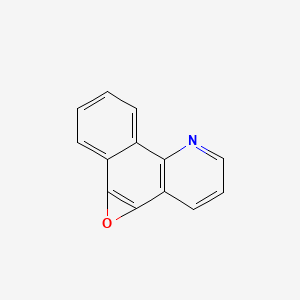
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
